2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a complex organic compound that features a benzotriazole moiety linked to a chlorophenyl group via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where benzotriazole derivatives are effective.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The chlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-2’,5’-dichloroacetanilide: This compound shares structural similarities but differs in its substitution pattern.
2-(4-chlorophenoxy)benzaldehyde: Another related compound with a benzaldehyde group instead of an acetamide bridge.
4-chlorophenylacetic acid: This compound has a simpler structure but shares the chlorophenyl moiety.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is unique due to its combination of a benzotriazole moiety with chlorophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C21H16Cl2N4O2 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-13-10-19-20(26-27(25-19)16-6-2-14(22)3-7-16)11-18(13)24-21(28)12-29-17-8-4-15(23)5-9-17/h2-11H,12H2,1H3,(H,24,28) |
InChI Key |
YADAOGGDORQDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.